Cas no 79756-81-3 (1-2-(Trifluoromethyl)phenylethanol)

1-2-(Trifluoromethyl)phenylethanol structure
79756-81-3 structure
Nome del prodotto:1-2-(Trifluoromethyl)phenylethanol
Numero CAS:79756-81-3
MF:C9H9F3O
MW:190.162373304367
MDL:MFCD00004513
CID:569491
PubChem ID:522725

1-2-(Trifluoromethyl)phenylethanol Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(2-(Trifluoromethyl)phenyl)ethanol
    • 1-[2-(Trifluoromethyl)phenyl]ethanol
    • alpha-Methyl-2-(trifluoromethyl)benzyl alcohol
    • alpha-Methyl-2-trifluoromethylbenzyl alcohol
    • Benzenemethanol, a-methyl-2-(trifluoromethyl)-
    • α-Methyl-2-trifluoromethylbenzyl alcohol
    • ?-Methyl-2-trifluoromethylbenzyl alcohol
    • 1-[2-(trifluoromethyl)phenyl]ethan-1-ol
    • alpha-methyl-2-(trifluoromethyl)benzylalcohol
    • VGHBIJJTMFYTPY-UHFFFAOYSA-N
    • 1-(o-trifluoromethylphenyl)-ethanol
    • Benzyl alcohol, .alpha.-methyl-o-(trifluoromethyl)-
    • Benzenemethanol, .alpha.-methyl-2-(trifluoromethyl)-
    • 2-(1-Hydroxyethyl)
    • Benzyl alcohol, α-methyl-o-(trifluoromethyl)- (7CI)
    • α-Methyl-2-(trifluoromethyl)benzenemethanol (ACI)
    • α-Methyl-2-(trifluoromethyl)benzyl alcohol
    • DTXSID501290811
    • CS-M0523
    • EN300-20930
    • -Methyl-2-trifluoromethylbenzyl alcohol
    • CS-16981
    • A839750
    • MFCD00004513
    • SB44978
    • 2-methyl-3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate;1-[2-(Trifluoromethyl)phenyl]ethanol
    • SY005053
    • 79756-81-3
    • SCHEMBL1047627
    • Z104484940
    • .alpha.-Methyl-o-trifluoromethylbenzyl alcohol
    • .alpha.-Methyl-2-(trifluoromethyl)benzyl alcohol
    • A-Methyl-2-trifluoromethylbenzyl alcohol
    • NS00060415
    • FT-0605296
    • SCHEMBL13168657
    • FT-0622263
    • FT-0605127
    • A805758
    • (alphaS)-alpha-Methyl-2-(trifluoromethyl)benzenemethanol
    • AKOS000120510
    • AKOS016842827
    • (R) -1-(2-trifluoromethylphenyl)ethanol
    • alpha-Methyl-o-trifluoromethylbenzyl alcohol
    • Benzyl alcohol, alpha-methyl-o-(trifluoromethyl)-
    • alpha-Methyl-o-(trifluoromethyl)benzyl alcohol
    • Benzenemethanol, alpha-methyl-2-(trifluoromethyl)-
    • 1-2-(Trifluoromethyl)phenylethanol
    • MDL: MFCD00004513
    • Inchi: 1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3
    • Chiave InChI: VGHBIJJTMFYTPY-UHFFFAOYSA-N
    • Sorrisi: FC(C1C(C(C)O)=CC=CC=1)(F)F

Proprietà calcolate

  • Massa esatta: 190.06100
  • Massa monoisotopica: 190.06055
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 167
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • Carica superficiale: 0
  • Superficie polare topologica: 20.2
  • XLogP3: 2.3

Proprietà sperimentali

  • Colore/forma: Blocco bianco o giallo chiaro
  • Densità: 1.234±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 40-42°C
  • Punto di ebollizione: 207.4±35.0 ºC (760 Torr),
  • Punto di infiammabilità: 89.4±0.0 ºC,
  • Solubilità: Leggermente solubile (2,9 g/l) (25°C),
  • PSA: 20.23000
  • LogP: 2.75870
  • Solubilità: Quasi insolubile in acqua, solubile in alcoli, acetone.
  • Pressione di vapore: No data available

1-2-(Trifluoromethyl)phenylethanol Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: Irritant
  • Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26; S36
  • Identificazione dei materiali pericolosi: Xi F
  • Frasi di rischio:R36/37/38
  • Condizioni di conservazione:Conservare a 4 ° C, -4 ° C è meglio
  • Classe di pericolo:FLAMMABLE

1-2-(Trifluoromethyl)phenylethanol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A829377-100g
1-[2-(Trifluoromethyl)phenyl]ethanol
79756-81-3 97%
100g
$231.0 2025-03-04
abcr
AB104841-25 g
alpha-Methyl-2-trifluoromethylbenzyl alcohol, 97%; .
79756-81-3 97%
25g
€214.80 2022-06-12
Enamine
EN300-20930-5.0g
1-[2-(trifluoromethyl)phenyl]ethan-1-ol
79756-81-3 95.0%
5.0g
$42.0 2025-02-20
Enamine
EN300-20930-0.1g
1-[2-(trifluoromethyl)phenyl]ethan-1-ol
79756-81-3 95.0%
0.1g
$19.0 2025-02-20
Oakwood
006844-5g
α-Methyl-2-trifluoromethylbenzyl alcohol
79756-81-3 98%
5g
$35.00 2024-07-19
Enamine
EN300-20930-2.5g
1-[2-(trifluoromethyl)phenyl]ethan-1-ol
79756-81-3 95.0%
2.5g
$27.0 2025-02-20
Enamine
EN300-20930-50.0g
1-[2-(trifluoromethyl)phenyl]ethan-1-ol
79756-81-3 95.0%
50.0g
$203.0 2025-02-20
ChemScence
CS-M0523-100g
1-(2-(trifluoromethyl)phenyl)ethanol
79756-81-3
100g
$300.0 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T36600-1g
1-(2-(Trifluoromethyl)phenyl)ethanol
79756-81-3 97%
1g
¥30.0 2023-09-06
abcr
AB104841-100 g
alpha-Methyl-2-trifluoromethylbenzyl alcohol, 97%; .
79756-81-3 97%
100g
€498.00 2022-06-12

1-2-(Trifluoromethyl)phenylethanol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
Riferimento
Selection of methods for the unequivocal synthesis of alkynes. Part 3. Arylacetylenes and 1-arylalk-1-ynes
Mesnard, Danielle; et al, Journal of Chemical Research, 1981, (9), 270-1

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Isopropanol Catalysts: Ruthenium(2+), dichloro[μ-[5,5′-methylenebis[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-… Solvents: Isopropanol ;  10 min, 82 °C
1.2 Catalysts: Potassium isopropoxide Solvents: Isopropanol ;  2 min, 82 °C
1.3 Reagents: Isopropanol ;  0 °C
Riferimento
Cooperative N-H and CH2 Skeleton Effects on the Catalytic Activities of Bimetallic Ru(II)-NNN Complexes: Experimental and Theoretical Study
Chai, Huining ; et al, Organometallics, 2017, 36(21), 4268-4277

Synthetic Routes 3

Condizioni di reazione
1.1 Catalysts: Trichlorotris[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-1H-benzimi… Solvents: Isopropanol ;  10 min, 82 °C
1.2 Catalysts: Potassium isopropoxide Solvents: Isopropanol ;  2 min, 82 °C
Riferimento
Assembled Multinuclear Ruthenium(II)-NNNN Complexes: Synthesis, Catalytic Properties, and DFT Calculations
Liu, Tingting ; et al, Organometallics, 2020, 39(1), 93-104

Synthetic Routes 4

Condizioni di reazione
1.1 Catalysts: Potassium carbonate ,  2637466-92-1 Solvents: Ethanol ;  24 h, 100 °C
Riferimento
Transfer Hydrogenation of Aldehydes and Ketones in Air with Methanol and Ethanol by an Air-Stable Ruthenium-Triazole Complex
Ghosh, Rahul; et al, ACS Sustainable Chemistry & Engineering, 2021, 9(13), 4903-4914

Synthetic Routes 5

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
Riferimento
Optically active amines. 34. Application of the benzene chirality rule to ring-substituted phenylcarbinamines and carbinols
Pickard, Simeon T.; et al, Journal of the American Chemical Society, 1990, 112(15), 5741-7

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Iodine ,  (Dimethyl sulfide)trihydroboron Solvents: Carbon disulfide ;  2 h, 0 °C; 0 °C → rt
1.2 5 h, rt; rt → 0 °C
1.3 Reagents: Methanol ;  0 °C
1.4 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  0 °C; 2 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Regioselective hydroboration-oxidation and -amination of fluoro-substituted styrenes
Ramachandran, P. Veeraraghavan; Madhi, Sateesh; O'Donnell, Martin J., Journal of Fluorine Chemistry, 2006, 127(9), 1252-1255

Synthetic Routes 7

Condizioni di reazione
1.1 Catalysts: Stereoisomer of [μ-[2,6-bis[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]… Solvents: Isopropanol ;  10 - 15 min, 82 °C
1.2 Reagents: Potassium isopropoxide Solvents: Isopropanol ;  0.5 min, 82 °C
Riferimento
Diruthenium(II)-NNN pincer complex catalysts for transfer hydrogenation of ketones
Chai, Huining; et al, Dalton Transactions, 2016, 45(44), 17843-17849

Synthetic Routes 8

Condizioni di reazione
1.1 Catalysts: 2128302-27-0 Solvents: Isopropanol ;  10 min, 82 °C
1.2 Reagents: Potassium tert-butoxide Solvents: Isopropanol ;  1 min, 82 °C
Riferimento
Dimeric Ruthenium(II)-NNN Complex Catalysts Bearing a Pyrazolyl-Pyridylamino-Pyridine Ligand for Transfer Hydrogenation of Ketones and Acceptorless Dehydrogenation of Alcohols
Wang, Qingfu ; et al, Organometallics, 2017, 36(18), 3638-3644

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Isopropanol Catalysts: Stereoisomer of dichlorobis[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-… Solvents: Isopropanol ;  10 min, 82 °C
1.2 Reagents: Potassium isopropoxide Solvents: Isopropanol ;  1 min, 82 °C
Riferimento
Exceptionally Active Assembled Dinuclear Ruthenium(II)-NNN Complex Catalysts for Transfer Hydrogenation of Ketones
Liu, Tingting ; et al, Organometallics, 2017, 36(15), 2914-2921

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Potassium isopropoxide Catalysts: 1562543-08-1 Solvents: Isopropanol ;  2 min, 0.1 MPa, 28 °C
Riferimento
Ru(II) pyridyl-based NNN complex catalysts for (asymmetric) transfer hydrogenation of ketones at room temperature
Du, Wangming; et al, Cuihua Xuebao, 2013, 34(7), 1373-1377

Synthetic Routes 11

Condizioni di reazione
1.1 Catalysts: Potassium carbonate ,  2637466-92-1 Solvents: Methanol ;  18 h, 100 °C
Riferimento
Transfer Hydrogenation of Aldehydes and Ketones in Air with Methanol and Ethanol by an Air-Stable Ruthenium-Triazole Complex
Ghosh, Rahul; et al, ACS Sustainable Chemistry & Engineering, 2021, 9(13), 4903-4914

1-2-(Trifluoromethyl)phenylethanol Raw materials

1-2-(Trifluoromethyl)phenylethanol Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:79756-81-3)1-2-(Trifluoromethyl)phenylethanol
A839750
Purezza:99%
Quantità:100g
Prezzo ($):190.0